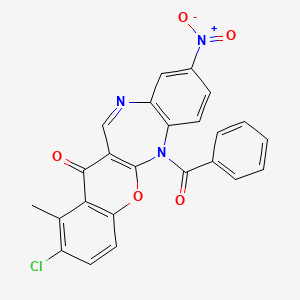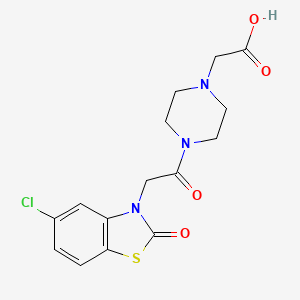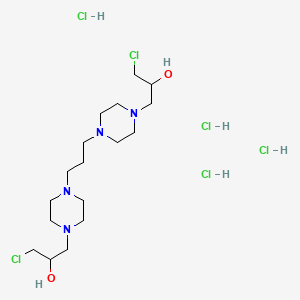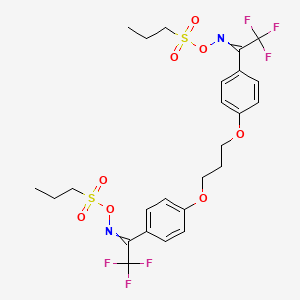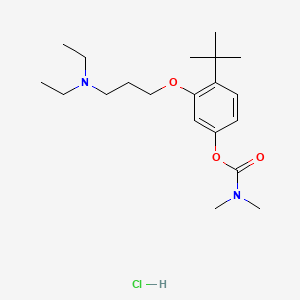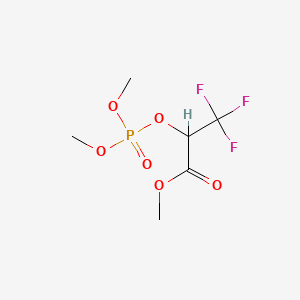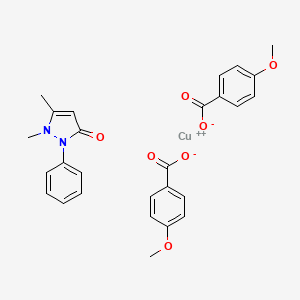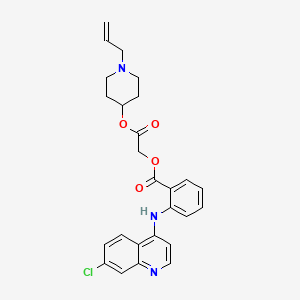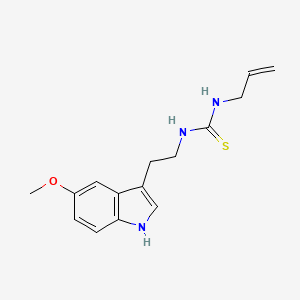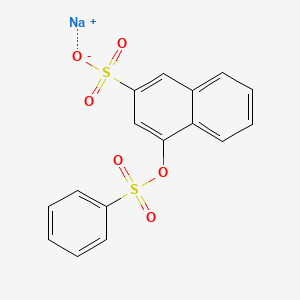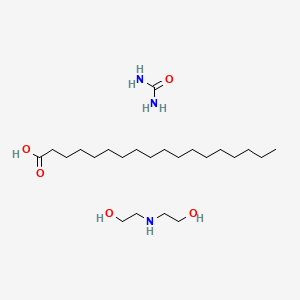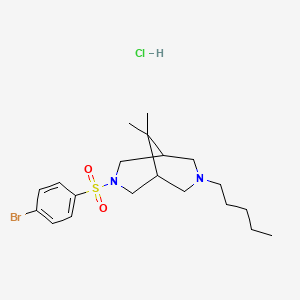
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(331)nonane, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a diazabicyclononane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride typically involves multiple steps. The initial step often includes the formation of the diazabicyclononane core, followed by the introduction of the bromophenyl and sulfonyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The diazabicyclononane core provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
- 3-((4-Methylphenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride
Uniqueness
3-((4-Bromophenyl)sulfonyl)-9,9-dimethyl-7-pentyl-3,7-diazabicyclo(3.3.1)nonane, hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
120482-72-6 |
|---|---|
Molecular Formula |
C20H32BrClN2O2S |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonyl-9,9-dimethyl-7-pentyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C20H31BrN2O2S.ClH/c1-4-5-6-11-22-12-16-14-23(15-17(13-22)20(16,2)3)26(24,25)19-9-7-18(21)8-10-19;/h7-10,16-17H,4-6,11-15H2,1-3H3;1H |
InChI Key |
HDCUVVLAURERDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


